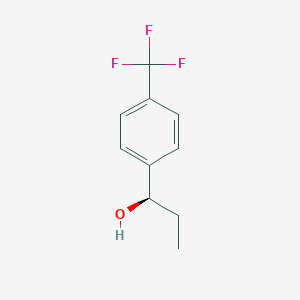
(R)-1-(4-Trifluoromethylphenyl)-1-propanol
Overview
Description
"(R)-1-(4-Trifluoromethylphenyl)-1-propanol" is an organic compound with significance in various fields, particularly in pharmaceuticals as an intermediate in the synthesis of antidepressant drugs like fluoxetine.
Synthesis Analysis
- The synthesis of similar compounds has been explored through various methods. For example, a study by (Inokuchi & Radin, 1987) involved synthesizing 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a glucosyltransferase inhibitor.
- A complex synthesis process involving bromination, Grignard reaction, and oxidation was used in the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone, as described by (Qiao Lin-lin, 2009).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined using single-crystal X-ray diffraction, as found in the research by (Lamprecht, Leipoldt & Zyl, 1985).
Chemical Reactions and Properties
- Chemical reactions and properties of similar compounds have been extensively studied. For example, the study of the synthesis and characterization of novel polyimides derived from a similar fluorinated aromatic diamine monomer by (Yin et al., 2005) provides insights into the reactive nature of these compounds.
Physical Properties Analysis
- The physical properties of such compounds can be quite complex. The study by (Xavier, Periandy & Ramalingam, 2015) on 1-phenyl-1-propanol, an intermediate of fluoxetine, analyzed its spectroscopic properties, indicating the varied physical properties of these compounds.
Scientific Research Applications
Antitussive and Central Sedative Agents : It's utilized as a pure enantiomer for therapeutic agents, particularly in antitussive and central sedative applications (Bianchi et al., 1992).
Anticonvulsant Activity : The compound has demonstrated potential in anticonvulsant activities in synthesized 2-amino-1-phenyl-1-propanols with an ED50 of 16.5 ± 2.8 mg/kg (Musso et al., 1997).
Biological Interest : Due to its high fragmentation barrier and biological applications, it is of interest in biophysical studies (Piccirillo et al., 2004).
Biocompatible Microemulsions : It is utilized as a co-surfactant in biocompatible microemulsions for more flexible interfaces and decreased membrane polarity (Papadimitriou et al., 2008).
Enantiomerically Pure Alcohols Production : The compound is involved in lipase-catalyzed transesterification with vinyl 3-(4-trifluoromethylphenyl)propanoate to produce enantiomerically pure primary alcohols (Kawasaki et al., 2005).
Building Block for Cardioselective β-Blocker : It serves as a building block for the cardioselective β-blocker atenolol (Lund et al., 2016).
Future Directions
properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436537 | |
| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
CAS RN |
112777-69-2 | |
| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

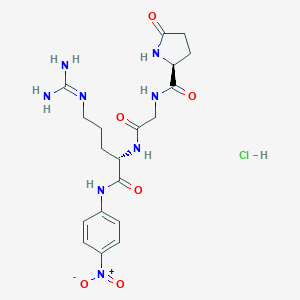
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
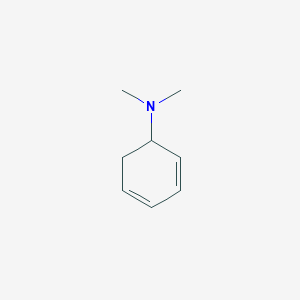


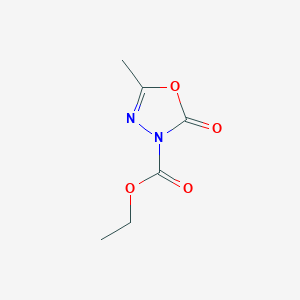



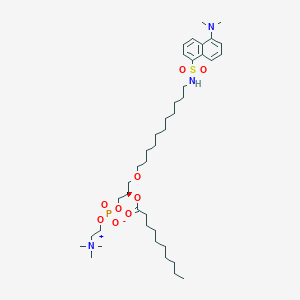
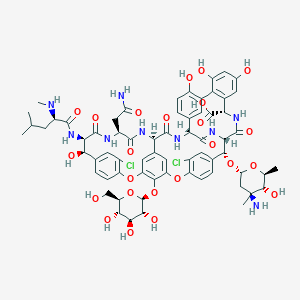

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)